molecular formula C12H12N6O2 B4322555 4-[5-(3-ethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

4-[5-(3-ethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B4322555
M. Wt: 272.26 g/mol
InChI Key: OTSQSKVHUHIOID-UHFFFAOYSA-N
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Description

4-[5-(3-ethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-ethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting with the preparation of the triazole and oxadiazole rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The oxadiazole ring can be formed through the cyclization of a hydrazide with a nitrile oxide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-ethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

4-[5-(3-ethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[5-(3-ethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with triazole and oxadiazole rings, such as:

  • 4-[5-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine
  • 4-[5-(3-phenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

Uniqueness

What sets 4-[5-(3-ethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine apart is its specific ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that make it suitable for specific applications in research and industry.

Properties

IUPAC Name

4-[5-(3-ethoxyphenyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2/c1-2-19-9-5-3-4-8(6-9)10-7-14-17-18(10)12-11(13)15-20-16-12/h3-7H,2H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSQSKVHUHIOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CN=NN2C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[5-(3-ethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine
Reactant of Route 2
4-[5-(3-ethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine
Reactant of Route 3
4-[5-(3-ethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine
Reactant of Route 4
Reactant of Route 4
4-[5-(3-ethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine
Reactant of Route 5
4-[5-(3-ethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine
Reactant of Route 6
Reactant of Route 6
4-[5-(3-ethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

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